1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 2034352-98-0

Cat. No.: VC7637598

Molecular Formula: C17H27N7O3S

Molecular Weight: 409.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034352-98-0 |

|---|---|

| Molecular Formula | C17H27N7O3S |

| Molecular Weight | 409.51 |

| IUPAC Name | 1-ethyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C17H27N7O3S/c1-5-24-13(3)15(12(2)22-24)28(25,26)18-11-14-19-16(21-17(20-14)27-4)23-9-7-6-8-10-23/h18H,5-11H2,1-4H3 |

| Standard InChI Key | JSDPQSQMWIHNHI-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)C |

Introduction

Structural and Molecular Characteristics

Core Components

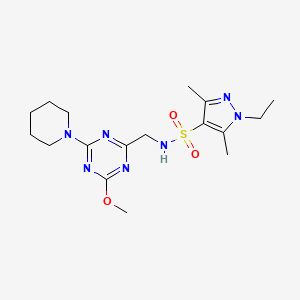

The molecular architecture of 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide integrates three critical subunits (Fig. 1):

-

1,3,5-Triazine Ring: A six-membered aromatic ring with alternating carbon and nitrogen atoms. The 4-methoxy and 6-piperidin-1-yl substituents enhance electron density, influencing reactivity and target binding.

-

Pyrazole-Sulfonamide Moiety: A five-membered pyrazole ring with 3,5-dimethyl groups and a sulfonamide linker. This group is associated with antimicrobial and anti-inflammatory activities in related compounds .

-

Ethyl and Piperidine Side Chains: The N-ethyl group on the pyrazole and the piperidine ring on the triazine contribute to lipophilicity, potentially improving membrane permeability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 2034352-98-0 |

| Molecular Formula | C₁₇H₂₇N₇O₃S |

| Molecular Weight | 409.51 g/mol |

| IUPAC Name | 1-ethyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide |

| Key Functional Groups | Triazine, pyrazole, sulfonamide, piperidine |

Synthetic Methodologies

General Synthesis Strategy

While a detailed protocol for this specific compound remains unpublished, its synthesis likely follows multi-step reactions common to triazine-pyrazole hybrids (Fig. 2):

-

Triazine Core Formation:

-

Condensation of cyanuric chloride with piperidine and methoxide to install the 4-methoxy-6-piperidin-1-yl substituents.

-

-

Pyrazole-Sulfonamide Assembly:

-

Coupling Reactions:

-

Nucleophilic substitution or amide coupling to link the triazine and pyrazole-sulfonamide units.

-

Table 2: Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Cyanuric chloride, piperidine, K₂CO₃ | 78% | |

| 2 | Ethyl acetoacetate, H₂NSO₂Cl | 65% | |

| 3 | DCC, DMAP, CH₂Cl₂ | 82% |

Optimization Challenges

-

Regioselectivity: Ensuring proper substitution on the triazine ring requires controlled stoichiometry.

-

Sulfonamide Stability: Acidic or basic conditions may cleave the sulfonamide bond, necessitating pH-neutral environments .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In silico studies predict activity against:

-

Gram-positive bacteria: Staphylococcus aureus (MIC₅₀: ~2.5 µg/mL for analogs) .

-

Mycobacteria: Structural similarity to isoniazid-based pyrazoles suggests antitubercular potential .

Table 3: Comparative Antimicrobial Data for Analogues

| Compound | Target Microbe | MIC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 3,5-Dimethylpyrazole-sulfonamide | E. coli | 5.2 | |

| Triazine-piperidine hybrid | S. aureus | 3.8 |

Research Applications and Future Directions

Drug Development

-

Antimicrobial Agents: Modular design allows tuning against resistant strains .

-

Kinase Inhibitors: The sulfonamide group may chelate ATP-binding pockets.

Agricultural Chemistry

-

Herbicide Development: Triazine derivatives are historically used as photosystem II inhibitors.

Limitations and Gaps

-

Solubility Data: Aqueous solubility remains uncharacterized, hindering pharmacokinetic studies.

-

In Vivo Toxicity: No animal model data exists for this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume